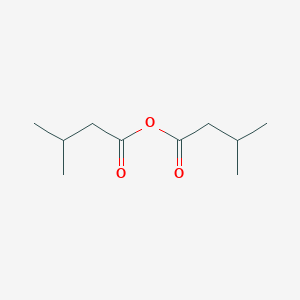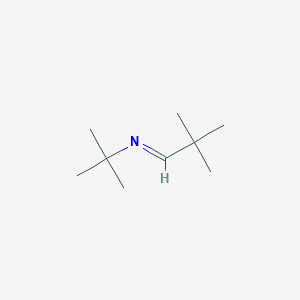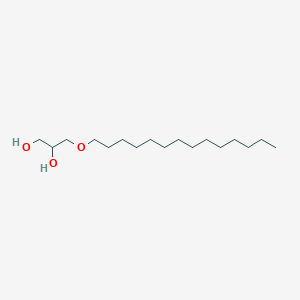
Isovaleric anhydride
Overview
Description
Isovaleric anhydride, also known as 3-methylbutyric anhydride, is an organic compound with the molecular formula C10H18O3. It is a derivative of isovaleric acid and is commonly used in organic synthesis as a reagent for acylation reactions. The compound is characterized by its pungent odor and is typically found in a colorless liquid form .
Mechanism of Action
Target of Action
Isovaleric anhydride, also known as 3-Methylbutyric anhydride, is a derivative of isovaleric acid . The primary targets of isovaleric acid, which can be considered relevant for this compound, are Aspartate aminotransferase in Escherichia coli (strain K12), Pseudomonalisin in Pseudomonas sp. (strain 101), and 2-hydroxy-6-oxo-7-methylocta-2,4-dienoate hydrolase in Pseudomonas fluorescens .
Mode of Action
It is known that isovaleric acid, the parent compound, interacts with its targets, leading to changes in their function . As an anhydride of isovaleric acid, this compound may exhibit similar interactions.
Biochemical Pathways
This compound is likely to affect the same biochemical pathways as isovaleric acid. Isovaleric acid is involved in the degradation pathways of leucine, isoleucine, and valine . It is also a part of the metabolic process of short-chain fatty acids .
Result of Action
It is known that isovaleric acid, the parent compound, can form amide, ester, anhydride, and chloride derivatives . These reactions suggest that this compound may also undergo similar transformations, leading to various molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
The biochemical properties of Isovaleric anhydride are not well-studied. It is known that isovaleric acid, a related compound, is involved in various biochemical reactions. It is produced in the colon by bacterial fermentation of leucine . Isovaleric acid has been found to enhance mucosal immunity by facilitating intestinal IgA response in broilers .
Cellular Effects
Isovaleric acid, a metabolite of this compound, has been shown to have significant effects on various types of cells. For instance, it has been found to enhance mucosal immunity by facilitating intestinal IgA response in broilers . It also promotes M2 macrophage polarization via mTOR/PPAR-γ/STAT3 signaling pathways .
Molecular Mechanism
The exact molecular mechanism of this compound is not well-understood due to limited research. It is known that isovaleric acid, a related compound, can influence cellular function through various mechanisms. For example, it has been shown to promote M2 macrophage polarization via mTOR/PPAR-γ/STAT3 signaling pathways .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. Studies on isovaleric acidemia, a disorder caused by the buildup of isovaleric acid in the body, have shown that treatment can reverse metabolite disturbances induced by the disease over time .
Dosage Effects in Animal Models
Research on isovaleric acid has shown that it can enhance mucosal immunity in broilers .
Metabolic Pathways
Isovaleric acid, a related compound, is produced in the colon by bacterial fermentation of leucine .
Transport and Distribution
It is known that isovaleric acid, a related compound, is produced in the colon by bacterial fermentation of leucine .
Subcellular Localization
It is known that isovaleric acid, a related compound, is produced in the colon by bacterial fermentation of leucine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isovaleric anhydride can be synthesized through the dehydration of isovaleric acid using acetic anhydride or other dehydrating agents. The reaction typically involves heating isovaleric acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds as follows:
2C5H10O2→C10H18O3+H2O
where C5H10O2 represents isovaleric acid and C10H18O3 represents this compound .
Industrial Production Methods: In industrial settings, this compound is produced by the hydroformylation of isobutylene followed by oxidation. The hydroformylation process involves the reaction of isobutylene with synthesis gas (a mixture of carbon monoxide and hydrogen) to form isovaleraldehyde, which is then oxidized to isovaleric acid. The isovaleric acid is subsequently dehydrated to form this compound .
Chemical Reactions Analysis
Types of Reactions: Isovaleric anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form isovaleric acid.
Acylation: Acts as an acylating agent in the formation of esters and amides.
Reduction: Can be reduced to isovaleric acid using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under mild conditions.
Acylation: Alcohols or amines in the presence of a base such as pyridine.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Hydrolysis: Isovaleric acid.
Acylation: Esters and amides of isovaleric acid.
Reduction: Isovaleric acid.
Scientific Research Applications
Isovaleric anhydride has several applications in scientific research, including:
Chemistry: Used as a reagent for acylation reactions in organic synthesis.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the preparation of pharmaceuticals and drug intermediates.
Industry: Applied in the manufacture of fragrances, flavors, and specialty chemicals.
Comparison with Similar Compounds
- Acetic anhydride
- Propionic anhydride
- Butyric anhydride
Properties
IUPAC Name |
3-methylbutanoyl 3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-7(2)5-9(11)13-10(12)6-8(3)4/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FREZLSIGWNCSOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC(=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870878 | |
| Record name | 3-Methylbutanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1468-39-9 | |
| Record name | Isovaleric anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1468-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isovaleric anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001468399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 3-methyl-, 1,1'-anhydride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Methylbutanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isovaleric anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.541 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOVALERIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6G86855EH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-6-nitro-](/img/structure/B75054.png)












